molecular formula C7H14N2O B12959267 4,4-Dimethylpyrrolidine-3-carboxamide

4,4-Dimethylpyrrolidine-3-carboxamide

Cat. No.: B12959267
M. Wt: 142.20 g/mol
InChI Key: BBCGEGCLLQAECM-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidine-3-carboxamide is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol . As a pyrrolidine derivative featuring a carboxamide group, it serves as a versatile building block and intermediate in organic synthesis . The pyrrolidine ring is a core structure in many bioactive compounds and natural products, making this scaffold highly valuable in medicinal chemistry research for the construction of more complex molecules . Specifically, pyrrolidine-based compounds are extensively applied in pharmaceutical research for developing potential drug candidates. Their efficient binding to biological targets makes them particularly interesting for investigations related to the nervous system and psychiatry . Furthermore, pyrrolidine-carboxamide hybrids have been identified as privileged fragments in the design of novel antiviral agents and enzyme inhibitors, highlighting the broad research utility of this compound class . This product is intended for research use only and is not for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4,4-dimethylpyrrolidine-3-carboxamide

InChI

InChI=1S/C7H14N2O/c1-7(2)4-9-3-5(7)6(8)10/h5,9H,3-4H2,1-2H3,(H2,8,10)

InChI Key

BBCGEGCLLQAECM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrrolidine-3-carboxamide typically involves the cyclization of suitable precursors. One common method is the reaction of 4,4-dimethyl-1,3-diaminobutane with a carbonyl compound under acidic or basic conditions to form the pyrrolidine ring. The reaction conditions may vary, but temperatures around 80-100°C and the use of solvents like ethanol or methanol are common.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: 4,4-Dimethylpyrrolidine-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a ligand in binding studies.

Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for therapeutic research.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carboxamide group plays a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key differences, based on similarity scores and functional group variations:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Differences
4,4-Dimethylpyrrolidine-3-carboxamide (Target) N/A C₇H₁₄N₂O 142.20 (calculated) 1.00 (Reference) Carboxamide (-CONH₂) at position 3
(3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid 412281-11-9 C₇H₁₁NO₂ 143.17 (calculated) 1.00 Carboxylic acid (-COOH) instead of carboxamide
1-Methylpyrrolidine-3-carboxylic acid 828928-26-3 C₆H₁₁NO₂ 129.16 (calculated) 0.97 Single methyl at position 1; lacks 4,4-dimethyl groups
2,8-Diazaspiro[4.5]decane-4-carboxylic acid 828928-26-3* C₉H₁₄N₂O₂ 182.22 (calculated) 0.94 Spiro ring system; additional nitrogen atom

Note: The CAS number for 2,8-Diazaspiro[4.5]decane-4-carboxylic acid appears duplicated in the evidence, which may indicate a reporting error .

Key Observations:

The carboxamide group in the target compound enhances hydrogen-bond acceptor/donor capacity compared to the carboxylic acid, which may improve membrane permeability in biological systems .

This could alter binding affinity in receptor-ligand interactions .

Structural Complexity :

  • The spiro compound (2,8-Diazaspiro[4.5]decane-4-carboxylic acid) introduces a bicyclic framework, which imposes geometric constraints that may enhance selectivity in biological targets but reduce synthetic accessibility .

Research Implications

  • Drug Design : The 4,4-dimethyl substitution in the target compound likely imparts rigidity to the pyrrolidine ring, favoring defined spatial orientations in active sites. Replacing carboxylic acid with carboxamide could mitigate ionization-related issues (e.g., pH-dependent solubility) .
  • Safety Considerations : While safety data for the carboxamide are unavailable, its ethyl ester analog (CAS 90609-07-7) requires precautions such as medical consultation upon exposure, suggesting that derivatives with reactive groups (e.g., esters) demand stricter handling protocols .

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